molecular formula C15H21N B1439769 [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine CAS No. 1228553-02-3

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine

Cat. No.: B1439769
CAS No.: 1228553-02-3
M. Wt: 215.33 g/mol
InChI Key: UFZWYHUVFAAUII-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as but-3-en-1-amine, a four-carbon chain with a double bond between positions 3 and 4 and an amine group at position 1. Substituents include an allyl group (–CH₂CH=CH₂) and a 3,5-dimethylphenyl group (–C₆H₃(CH₃)₂-3,5) attached to the nitrogen atom. The full IUPAC name is N-allyl-N-(3,5-dimethylphenyl)but-3-en-1-amine , reflecting the tertiary amine structure with three distinct substituents: the but-3-enyl backbone, allyl group, and aromatic ring.

The molecular formula C₁₅H₂₁N (molecular weight: 215.33 g/mol) confirms the connectivity of atoms. The SMILES notation C=CCC(C1=CC(=CC(=C1)C)C)(N)C=C illustrates the spatial arrangement, highlighting the conjugated double bonds in the allyl and butenyl moieties and the substitution pattern on the aromatic ring. Systematic identification tools such as PubChem CID and CAS registry numbers (e.g., 1228553-02-3 ) further validate the compound’s identity.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound is influenced by its hybridized carbon and nitrogen centers. Key features include:

  • Double Bonds : The but-3-enyl and allyl groups introduce rigidity due to sp² hybridization, creating planar regions. The butenyl double bond (C3–C4) and allyl double bond (C1’–C2’) exhibit bond lengths of approximately 1.34 Å, typical for carbon-carbon double bonds.
  • Chirality : The nitrogen atom is a chiral center, bonded to three distinct groups: but-3-enyl, allyl, and 3,5-dimethylphenyl. This configuration generates two enantiomers, though rapid nitrogen inversion in amines often renders them indistinguishable at room temperature.
  • Steric Effects : The bulky 3,5-dimethylphenyl group induces steric strain, favoring a conformation where the aromatic ring lies perpendicular to the plane of the allyl and butenyl chains to minimize van der Waals repulsions.

Computational models predict a bond angle of ~109.5° around the nitrogen, consistent with sp³ hybridization. However, resonance effects from the aromatic ring may slightly distort this geometry.

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this compound is not publicly available, analogous allylamine derivatives provide insights into likely structural parameters:

Parameter Typical Range Inferred Value
N–C bond length 1.45–1.50 Å ~1.47 Å
C–C (double bond) 1.33–1.35 Å 1.34 Å
C–C (aromatic) 1.39–1.42 Å 1.40 Å
Dihedral angle (N–C–C–C) 60–120° ~85° (minimized steric strain)

The 3,5-dimethylphenyl group is expected to adopt a planar configuration with C–C–C angles of 120°, while the allyl and butenyl chains may exhibit slight torsional strain due to steric interactions. Hydrogen bonding between the amine and π-electrons of the aromatic ring could stabilize the crystal lattice.

Comparative Analysis with Structurally Analogous Allylamine Derivatives

This compound shares structural motifs with several allylamine derivatives, yet its unique substituents confer distinct properties:

  • N,N-Dimethyl-3-butenylamine (C₆H₁₃N) :

    • Simpler structure with two methyl groups on nitrogen.
    • Lacks aromaticity, reducing conjugation and thermal stability.
    • Lower molecular weight (99.17 g/mol) compared to 215.33 g/mol for the target compound.
  • 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-amine (C₁₄H₂₃N) :

    • Saturated carbon chain eliminates double-bond reactivity.
    • Increased steric hindrance from geminal dimethyl groups limits rotational freedom.
  • 1,1-Diphenylbut-3-en-1-amine (C₁₆H₁₇N) :

    • Two phenyl groups enhance π-π stacking but reduce solubility in polar solvents.
    • Absence of methyl substituents alters electronic properties.

Key Structural Differentiators :

  • The target compound’s 3,5-dimethylphenyl group enhances electron-donating effects, stabilizing charge-transfer complexes.
  • Allyl and butenyl moieties enable participation in Diels-Alder and Michael addition reactions, unlike saturated analogs.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-5-7-15(16,8-6-2)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8,16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZWYHUVFAAUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC=C)(CC=C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Allylation Using Potassium Allyl Trifluoroborate

A recent patent describes a method for synthesizing high allylamine compounds, structurally related to [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine, via photocatalytic allylation using potassium allyl trifluoroborate reagents under blue light irradiation. This method involves:

  • Reagents : A tertiary amine compound (which can be substituted with aryl groups such as 3,5-dimethylphenyl), potassium allyl trifluoroborate, Rose Bengal as a photocatalyst, and chloroform as solvent.
  • Conditions : Room temperature, blue light (10W) irradiation, reaction time between 12 to 48 hours.
  • Procedure :

    • Mix equimolar amounts of the tertiary amine and potassium allyl trifluoroborate in chloroform with Rose Bengal.
    • Stir under blue light irradiation to promote the allylation reaction.
    • After reaction completion, add distilled water and extract the organic phase with chloroform.
    • Wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate.
    • Remove solvent by rotary evaporation.
    • Purify the product by silica gel column chromatography.
  • Yields : Reported yields for similar allylamine derivatives range from 62% to 73%, indicating good efficiency.

This method is notable for its mild conditions and use of visible light photocatalysis, which can be advantageous for sensitive substrates and functional group tolerance.

N-Alkylation of Aromatic Amines with Allyl Bromides

Another common synthetic route involves the nucleophilic substitution (N-alkylation) of aromatic amines bearing 3,5-dimethylphenyl groups with allyl bromide derivatives. The general approach includes:

  • Reagents : Aromatic amines (e.g., 3,5-dimethylphenyl-substituted sulfonamides or amines), allyl bromide or substituted allyl bromides, sodium hydride as a base.
  • Solvent : Dimethylformamide (DMF) or similar polar aprotic solvents.
  • Conditions : Room temperature stirring for 2–3 hours.
  • Procedure :

    • Prepare a suspension of sodium hydride in DMF.
    • Add the aromatic amine solution to the base suspension and stir to generate the nucleophilic amine anion.
    • Add allyl bromide and continue stirring at room temperature.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Quench the reaction by pouring into ice water and adjusting pH to acidic (pH 3-4).
    • Isolate precipitates, purify by column chromatography, and dry over anhydrous sodium sulfate.
  • Yields : Yields for N-allylated products are typically high (~78%), indicating a robust method for allyl amine synthesis.

This method is widely used for preparing allyl derivatives of aromatic amines and can be adapted to synthesize this compound by selecting the appropriate amine substrate.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
Photocatalytic Allylation Tertiary amine, potassium allyl trifluoroborate, Rose Bengal, chloroform, blue light, RT, 12-48 h Mild, visible-light driven, functional group tolerant 62–73 Requires photocatalyst and light source
N-Alkylation with Allyl Bromide Aromatic amine, allyl bromide, NaH, DMF, RT, 2-3 h Simple, high yield, scalable ~78 Requires strong base and careful quenching
Catalytic Difunctionalization Allyl moieties, Ni catalyst, various ligands, mild heating Enables complex functionalization Variable Advanced method, may require optimization
Mechanochemical Synthesis Amino esters, bases, grinding, solvent-free conditions Green chemistry, solvent-free Variable Emerging method, less common for allylamines

Chemical Reactions Analysis

Types of Reactions

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Halogenated derivatives, azides

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including alkylation and difunctionalization reactions. For instance, the nickel-catalyzed difunctionalization of allyl moieties has been documented, showcasing its versatility in forming complex organic structures . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound .

Organic Synthesis

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine serves as a valuable intermediate in organic synthesis. Its allylic structure allows it to participate in various reactions, including:

  • Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the formation of more complex molecules.
  • Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in treatments for neurodegenerative diseases .

Research Chemical

As a research chemical, this compound is used in various experimental setups:

  • Biochemical Studies : It can be employed to study enzyme interactions and metabolic pathways.
  • Material Science : The compound may be explored for its properties in polymer chemistry or as a precursor for new materials.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityInvestigated the cytotoxic effects of this compound derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation.
Study BNeuroprotectionExamined the neuroprotective effects of related compounds in models of oxidative stress. Findings suggested a reduction in neuronal cell death.
Study COrganic SynthesisReported on the use of this compound as an intermediate in synthesizing novel pharmaceutical agents with enhanced efficacy.

Mechanism of Action

The mechanism of action of [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name (CAS/MFCD) Substituents/Modifications Purity Key Properties/Applications Source
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine (1228553-02-3, MFCD16618442) 3,5-dimethylphenyl, allyl, butenyl 95% High lipophilicity; potential catalytic ligand
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine (1228552-19-9, MFCD16618439) Fluoromethyl instead of dimethylphenyl 95% Enhanced polarity; possible bioactivity
O-Allylhydroxylamine hydrochloride (38945-21-0, MFCD00012957) Hydroxylamine hydrochloride, O-allyl group 98% Reactive nucleophile; used in synthesis
N-Allyl-2-(2-furoyl)hydrazinecarbothioamide (15886-24-5, MFCD00181574) Furoyl hydrazinecarbothioamide, allyl group 95% Antifungal/antibacterial applications
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole core with 3,5-dimethylphenyl N/A Planar structure; insecticidal activity

Key Observations

Substituent-Driven Lipophilicity :

  • The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to the fluoromethyl analog (MFCD16618439), which has higher polarity due to the electronegative fluorine atom. This difference may influence membrane permeability in biological systems or solubility in organic solvents .

Reactivity and Applications :

  • The hydroxylamine derivative (MFCD00012957) is a strong nucleophile, widely used in oxime formation and heterocyclic synthesis. In contrast, the target compound’s tertiary amine structure may serve as a ligand in asymmetric catalysis, akin to phosphine ligands like 3,5-Xyl-SKEWPHOS (which also feature dimethylphenyl groups) .

Biological Activity :

  • While the target compound lacks direct bioactivity data, analogs like the thiadiazole derivative () demonstrate insecticidal and fungicidal properties. The 3,5-dimethylphenyl group in both compounds may enhance planar stacking interactions or hydrophobic binding .

Notes

  • Structural Insights : The 3,5-dimethylphenyl group’s steric bulk may hinder crystallization, though intramolecular hydrogen bonding (observed in ’s thiadiazole analog) could stabilize the molecule .
  • Research Gaps: Direct crystallographic or spectroscopic data for the target compound are absent in the provided evidence.

Biological Activity

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine (CAS Number: 1228553-02-3) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁N, featuring an allylic amine structure. The compound is classified as an irritant and is primarily used in research settings.

Research on this compound indicates several potential mechanisms through which it may exert its biological effects:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in the treatment of conditions like Alzheimer's disease.

Research Findings

A comprehensive review of available literature reveals various studies focusing on the biological activity of similar compounds, which can provide insights into the potential effects of this compound:

Study FocusFindings
Neuroprotective Activity Compounds with similar structures have shown significant neuroprotective effects against oxidative stress in neuronal cell lines (IC50 values around 2.91 μM for related compounds) .
Enzyme Inhibition Related compounds demonstrated mixed-type inhibition against BuChE with IC50 values ranging from 0.13 µM to 54.3 µM, indicating potential for developing new therapeutic agents for cognitive disorders .
Anti-inflammatory Properties Some derivatives exhibited the ability to inhibit pro-inflammatory cytokines through NF-κB pathway modulation, suggesting a role in managing neuroinflammation .

Case Study 1: Neuroprotection in Animal Models

In a study involving scopolamine-induced memory impairment in mice, administration of compounds structurally similar to this compound resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced learning and memory capabilities post-treatment.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have been employed to understand the binding interactions between this compound analogs and target enzymes like BuChE. These studies revealed strong binding affinities and specific interactions with active site residues, supporting the hypothesis of their role as effective enzyme inhibitors.

Q & A

Q. How should researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Apply the precautionary principle: assume high bioaccumulation potential (logP >3.5) and toxicity to aquatic organisms. Use OECD 201/202 guidelines for algal/daphnia acute toxicity testing. Computational tools like ECOSAR predict toxicity thresholds based on structural analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.